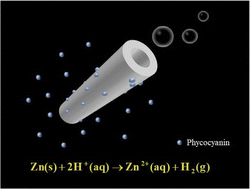Preparation of acid-driven magnetically imprinted micromotors and selective loading of phycocyanin†
Journal of Materials Chemistry B Pub Date: 2023-10-31 DOI: 10.1039/D3TB02021E
Abstract
Phycocyanin, a macromolecular protein known for its robust fluorescence, proves to be highly suitable for verifying the successful deposition of imprinted layers. In this study, an acid-propelled magnetic micromotor was successfully fabricated by utilizing surface imprinting and self-propelled nanomotor technology to achieve selective loading and capture of targets such as phycocyanin for future applications in environmental monitoring and precision drug delivery in vivo. This micromotor features a distinct recognition layer achieved through a template electrodeposition method. The outermost imprint layer of the micromotor was meticulously crafted using poly(3,4-ethylenedioxythiophene)/poly(sodium-4-styrenesulfonate) in the presence of a template, while the Pt layer serves as the supportive foundation, the Ni layer acts as the magnetic guidance component, and the innermost layer consists of metal Zn. In acidic environments, the Zn reacts to generate bubbles, which propels the micromotor's motion. The micromotor was comprehensively characterized using techniques such as scanning electron microscopy. Findings highlight the exceptional self-propulsion of the Zn-based micromotor, which is a fusion of molecular imprinting and micromotor technologies. This innovative design achieves an impressive maximum velocity of approximately 100 μm s−1, as well as commendable magnetic steering performance. Furthermore, the micromotor demonstrates the ability to imprint target protein through the imprint layer, enabling selective recognition and capture for transport of specific phycocyanin. In vitro cytotoxicity tests have also demonstrated that the micromotors are non-toxic to cells. This breakthrough concept offers a novel avenue for realizing targeted capture and transport of specific nutrients within the human gastric environment.


Recommended Literature
- [1] Curcumin-loaded metal oxide aerogels: supercritical drying and stability†
- [2] New-generation integrated devices based on dye-sensitized and perovskite solar cells
- [3] A novel single-labeled fluorescent oligonucleotide probe for silver(i) ion detection based on the inherent quenching ability of deoxyguanosines†
- [4] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
- [5] Improvement of electrochemical performance of rechargeable lithium–selenium batteries by inserting a free-standing carbon interlayer†
- [6] Polymorphism in tetra-aryl biphenyl diamine hole transport materials: resolving the conflicting literature on N, N′-diphenyl-N, N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine by high-resolution powder diffraction†
- [7] Metallopolymer precursors to L10-CoPt nanoparticles: synthesis, characterization, nanopatterning and potential application†
- [8] Preparation of Ti, Ti/TiC or Ti/TiN based hollow fibres with extremely low electrical resistivity†
- [9] Unexpectedly large binding constants of azulenes with fullerenes†
- [10] Apically linked iron(ii) α-dioximate and α-oximehydrazonate bis-clathrochelates: synthesis, structure and electrocatalytic properties†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 119823-35-7
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5









